molecular formula C6H6N4O2S B1252160 2-Azidobenzenesulfonamide CAS No. 66081-21-8

2-Azidobenzenesulfonamide

Cat. No. B1252160
CAS RN: 66081-21-8
M. Wt: 198.21 g/mol
InChI Key: CFNOYMBYJXNTSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves starting materials such as nitrobenzenesulfonamide, which can be transformed via various reactions like the Mitsunobu and Nicholas reactions. For instance, 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) is synthesized from 2-nitrobenzenesulfonamide, showcasing the adjustable reactivity of alkyne reagents in click reactions through the introduction of different N-functionalities (Kaneda, Naruse, & Yamamoto, 2017).

Scientific Research Applications

1. Synthesis of Benzothiadiazine Dioxides

2-Azidobenzenesulfonamide has been utilized in the synthesis of 3-amino-1,2,4-benzothiadiazine 1,1-dioxides, a process that involves reaction with polymer-supported triphenylphosphine and isocyanates. This synthesis is significant for producing derivatives with various substituents, offering high yields and purities (Blackburn et al., 2005).

2. Surface Modification of Polyethylene Films

Research has explored the use of 2-azidobenzenesulfonamide for the surface modification of polyethylene films. This application is particularly relevant for developing antimicrobial surfaces, as demonstrated by the inhibitory action of modified films against bacteria like Staphylococcus aureus and Escherichia coli (Smokal et al., 2011).

3. Precursor for Pyrrolobenzothiadiazepine Synthesis

2-Azidobenzenesulfonamide serves as a precursor in the synthesis of pyrrolobenzothiadiazepine, an important compound in medicinal chemistry. This process involves N-alkylation and subsequent aminohydroxylation, leading to the formation of N-(2-azidoaryl)sulfonyl prolinol (Hamasharif et al., 2017).

4. Formation of Diazaheterocyclic Ring-Fused Benzothiadiazine Dioxides

The compound is used in the treatment of N-alkenyl-2-azidobenzenesulfonamides with triphenylphosphane, leading to the formation of diazaheterocyclic ring-fused benzothiadiazine dioxides. This methodology offers a variety of potential applications in the synthesis of complex organic compounds (Hirota et al., 2008).

5. Investigation of Photophysical Properties

Research into the photophysical properties of azidobenzenesulfonamides, including 2-azidobenzenesulfonamide, has been conducted to understand their potential in various applications. This research is essential for the development of new materials and technologies (Krupka et al., 2008).

properties

IUPAC Name

2-azidobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c7-10-9-5-3-1-2-4-6(5)13(8,11)12/h1-4H,(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNOYMBYJXNTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=[N+]=[N-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461918
Record name Benzenesulfonamide, 2-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azidobenzenesulfonamide

CAS RN

66081-21-8
Record name Benzenesulfonamide, 2-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
MS Hamasharif, OEP Smith, CJ Curran, K Hemming - ACS omega, 2017 - ACS Publications
N-Alkylation of 2-azidobenzenesulfonamide with 5-bromopent-1-ene gave an N-pentenyl sulfonamide, which underwent intramolecular aminohydroxylation to give an N-(2-azidoaryl)…
Number of citations: 5 pubs.acs.org
N Patel, CS Chambers, K Hemming - Synlett, 2009 - thieme-connect.com
… A solution of the N-(butenyl)-2-azidobenzenesulfonamide 9a-c (ca. 100 mg) in DMF (5 mL) was heated at reflux temperature until TLC showed no starting material (2-3 h). The mixture …
Number of citations: 7 www.thieme-connect.com
R Hommelsheim, R van Nahl, L Hanek… - Advanced Synthesis …, 2023 - Wiley Online Library
… The investigations were started by applying the previously developed protocol[19a,20] in the model reaction of 2-azidobenzenesulfonamide 1a with isocyanide 2a and tetrakis(…
Number of citations: 3 onlinelibrary.wiley.com
A Yadav, CP Kaushik - Synthetic Communications, 2022 - Taylor & Francis
… 2-Azidobenzenesulfonamide (5a) was synthesized by the addition of 2 mL con. hydrochloric acid in the swirled solution of 2-aminobenzenesulfonamide (4a) (0.29 g, 1.7 mmol) in 5 mL …
Number of citations: 4 www.tandfonline.com
SS Tatevosyan, YN Kotovshchikov… - The Journal of …, 2020 - ACS Publications
An efficient direct approach to triazole-fused sultams has been developed. The key step of the proposed strategy is base-mediated cyclization of sulfonamide-tethered 5-iodo-1,2,3-…
Number of citations: 14 pubs.acs.org
C Loukou, N Patel, V Foucher… - Journal of Sulfur …, 2005 - Taylor & Francis
… -aminobenzenesulfonamide 6 under standard conditions (5M HCl, NaNO 2 , 0 C) followed by reaction with sodium azide gave a reproducible 90% yield of 2-azidobenzenesulfonamide …
Number of citations: 5 www.tandfonline.com
K Hemming, CS Chambers, MS Hamasharif, H Joao… - Tetrahedron, 2014 - Elsevier
… To a solution of 2-azidobenzenesulfonamide 40 and thionyl chloride (1.0 M equiv) in anhydrous tetrahydrofuran (15–30 mL) at 0 C, under an atmosphere of dry nitrogen, was added a …
Number of citations: 13 www.sciencedirect.com
G Benito, I D'Agostino, S Carradori… - Future Medicinal …, 2023 - Future Science
… Following General Procedure 4 by using 2-azidobenzenesulfonamide (1c), 5c was obtained as a brown solid (8%). H-NMR (DMSO-d 6 , 400 MHz) δ (ppm): 9.60 (1H, s), 8.90 (1H, s), …
Number of citations: 3 www.future-science.com
H Joãoa - 2014 - eprints.hud.ac.uk
In this thesis, novel syntheses of analogues of pyrrolobenzodiazepines (PBDs) are described. These compounds are of great interest as synthetic targets due to their potential medical …
Number of citations: 1 eprints.hud.ac.uk
AG Meyer, AC Bissember, CJT Hyland… - Progress in Heterocyclic …, 2018 - Elsevier
New synthetic methods to prepare seven-membered heterocyclic compounds containing one, two, or three of the heteroatoms N, O or S are covered. Aromatic systems containing at …
Number of citations: 7 www.sciencedirect.com

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